H-D-Leu-OBzl.TosOH

Description

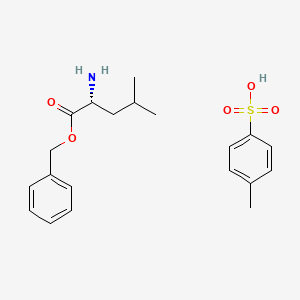

Structure

2D Structure

Properties

IUPAC Name |

benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGHKVYLQBJLO-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659803 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17664-93-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Leu-OBzl.TosOH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, H-D-Leu-OBzl.TosOH, or D-Leucine benzyl ester p-toluenesulfonate salt, is a critical chiral building block in the synthesis of peptides and peptidomimetics. Its protected amino and carboxyl groups make it an ideal starting material for the controlled, stepwise elongation of peptide chains. This in-depth technical guide provides a thorough overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and logical workflows.

Core Chemical Properties

This compound is a white to off-white crystalline powder. The p-toluenesulfonate (tosylate) counter-ion imparts crystallinity and improves the handling characteristics of the D-leucine benzyl ester. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂ · C₇H₈O₃S |

| Molecular Weight | 393.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150-160 °C |

| Optical Rotation | [α]²⁰/D = -5.0 ± 0.5° (c=2 in DMF) |

| CAS Number | 17664-93-6 |

| Storage | 0-8 °C, desiccated |

Synthesis of this compound: Fischer-Speier Esterification

The most common method for the synthesis of this compound is the Fischer-Speier esterification. This method involves the direct esterification of D-leucine with benzyl alcohol using a strong acid catalyst, typically p-toluenesulfonic acid, which also serves as the counter-ion in the final salt.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine D-leucine, a molar excess of benzyl alcohol, and a slight molar excess of p-toluenesulfonic acid monohydrate in a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. The water generated during the esterification is continuously removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by the addition of a non-polar solvent like diethyl ether. The resulting crystalline solid is collected by filtration, washed with the precipitation solvent to remove unreacted starting materials and byproducts, and then dried under vacuum to yield pure this compound.

Application in Peptide Synthesis

This compound is a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester protects the carboxylic acid, while the tosylate salt of the amine allows for easy handling and storage. The free amine is readily generated in situ for coupling reactions.

Experimental Protocol: Peptide Coupling

The following protocol outlines a general procedure for coupling this compound with an N-protected amino acid in solution-phase synthesis.

-

Activation of N-protected Amino Acid: In a reaction vessel, dissolve the N-protected amino acid (e.g., Boc-Ala-OH) and a coupling agent (e.g., HBTU, HATU) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

In situ Neutralization and Coupling: In a separate flask, dissolve this compound in the same solvent. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the tosylate salt and generate the free amine of D-leucine benzyl ester.

-

Reaction: Add the activated N-protected amino acid solution to the solution containing the free D-leucine benzyl ester. Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed successively with dilute aqueous acid, aqueous base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the protected dipeptide.

Biological Relevance of D-Leucine

While this compound is primarily a synthetic intermediate, the incorporation of D-amino acids, such as D-leucine, into peptides can have significant biological consequences. Peptides containing D-leucine have been shown to exhibit enhanced stability against enzymatic degradation. Furthermore, studies have indicated that the presence of D-leucine can modulate the biological activity of peptides, with some D-leucine-containing peptides demonstrating enhanced antibacterial and anticancer properties. Other derivatives of leucine have also been investigated for their antimicrobial and antifungal activities.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not consistently available in public databases. For definitive characterization, it is recommended to acquire this data on the specific lot of material being used.

Conclusion

This compound is an indispensable tool for chemists and pharmacologists involved in the synthesis of novel peptides. Its well-defined chemical properties and predictable reactivity in established synthetic protocols make it a reliable building block for the creation of complex and biologically active molecules. The strategic incorporation of the D-leucine moiety offers a pathway to enhance the therapeutic potential of synthetic peptides.

A Comprehensive Technical Guide to H-D-Leu-OBzl.TosOH (CAS: 17664-93-6) for Researchers and Drug Development Professionals

An In-depth Review of a Key Building Block in Modern Peptide Synthesis

H-D-Leu-OBzl.TosOH, with the CAS number 17664-93-6, is a protected amino acid derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its formal chemical name is (R)-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, also known as D-Leucine benzyl ester p-toluenesulfonate salt. This compound serves as a crucial building block in the synthesis of peptides, particularly those intended for therapeutic applications. The incorporation of a D-amino acid, such as D-leucine, can confer enhanced stability and bioavailability to peptide-based drugs.[1][2] This guide provides a detailed overview of its chemical properties, applications, and relevant experimental methodologies.

Core Compound Data and Physicochemical Properties

This compound is a white to off-white crystalline powder. The tosylate salt form enhances its stability and handling properties, making it a reliable reagent for organic synthesis. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 17664-93-6 | N/A |

| Molecular Formula | C₂₀H₂₇NO₅S | [3] |

| Molecular Weight | 393.5 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [4] |

| Purity | >98.0% (TLC)(HPLC) | [2][4] |

| Melting Point | 156.0 to 160.0 °C | [4] |

| Optical Rotation | -3.0 to -6.0 deg (C=2, DMF) | [4] |

| Storage Temperature | 0-8 °C | [2] |

The Role of D-Amino Acids in Drug Development

The use of D-amino acids like D-leucine in peptide drug design is a strategic approach to overcome some of the inherent limitations of L-peptides. Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, leading to poor bioavailability and short half-lives. By incorporating D-amino acids, the resulting peptides exhibit increased resistance to enzymatic degradation, enhancing their stability and therapeutic potential.[1] This makes D-amino acid-containing peptides attractive candidates for the development of novel therapeutics for a range of diseases, including metabolic disorders and cancers.[5]

Experimental Protocols in Peptide Synthesis

This compound is a versatile reagent for both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester protects the carboxylic acid group of D-leucine, while the tosylate salt protects the amino group, which can be deprotected under specific conditions to allow for peptide bond formation.

Solution-Phase Peptide Synthesis (Adapted Protocol)

The following is an adapted protocol for the coupling of an N-terminally protected amino acid with this compound in solution, based on established methods for similar compounds like H-Gly-OBzl.TosOH.

Materials:

-

N-Boc-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

Coupling agent (e.g., Water-Soluble Carbodiimide - WSC)

-

Racemization suppressor (e.g., 1-Hydroxybenzotriazole - HOBt)

-

Solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Ethyl acetate for extraction

-

Aqueous wash solutions (e.g., 1N HCl, 5% NaHCO₃)

-

Anhydrous magnesium sulfate for drying

Procedure:

-

Activation: Dissolve the N-Boc-protected amino acid and HOBt in THF.

-

Neutralization: In a separate flask, dissolve this compound in THF and add DIPEA to neutralize the tosylate salt and free the amino group.

-

Coupling: Cool the activated amino acid solution to 0°C and add the neutralized this compound solution. Add the coupling agent (WSC) and stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, 5% NaHCO₃, and water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude dipeptide. The product can be further purified by crystallization.

Solid-Phase Peptide Synthesis (SPPS) (Adapted Protocol)

This adapted protocol outlines the use of this compound in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Appropriate resin (e.g., Wang resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, Dichloromethane - DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

Procedure:

-

Resin Loading: The first amino acid (in this case, D-Leucine) is attached to the solid support. Swell the resin in DMF. In a separate vessel, dissolve this compound and a suitable activating agent in DMF, and add DIPEA for in-situ neutralization. Add this solution to the swollen resin and agitate until loading is complete.

-

Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF to remove the Fmoc protecting group from the loaded D-leucine.

-

Coupling of the Next Amino Acid: Wash the resin to remove excess piperidine. Dissolve the next Fmocos-amino acid and coupling reagent in DMF, add DIPEA, and add the mixture to the resin. Agitate until the coupling reaction is complete.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold ether, and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Relevant Signaling Pathways: The Role of Leucine in mTOR Activation

While specific signaling pathways directly modulated by this compound are not extensively documented, the role of its constituent amino acid, leucine (in its L-form), in cellular signaling is well-established. L-Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][7] Understanding this pathway is crucial for drug development professionals working with leucine-containing compounds.

Caption: The mTOR signaling pathway activated by Leucine.

Workflow for Peptide Synthesis Using this compound

The general workflow for incorporating this compound into a peptide sequence via solid-phase synthesis is a cyclical process involving deprotection and coupling steps.

Caption: A generalized workflow for solid-phase peptide synthesis.

References

An In-depth Technical Guide to D-Leucine Benzyl Ester Tosylate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Leucine benzyl ester tosylate salt, a crucial intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in research and drug discovery.

Chemical Structure and Properties

D-Leucine benzyl ester tosylate salt is the tosylate salt of the benzyl ester of D-leucine. The benzyl ester group serves as a protecting group for the carboxylic acid functionality of D-leucine, while the tosylate salt formation improves its crystallinity and handling properties.

The structure consists of the D-leucine core, where the carboxylic acid is esterified with benzyl alcohol and the amino group is protonated and forms a salt with p-toluenesulfonic acid.

Chemical Structure:

H-D-Leu-OBzl.TosOH: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis applications, and biological significance of D-Leucine Benzyl Ester p-Toluenesulfonate in modern peptide-based therapeutics.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt). This document outlines the molecule's core physicochemical properties, provides detailed experimental protocols for its application in peptide synthesis, and explores the strategic advantages of incorporating D-leucine into peptide drug candidates.

Core Compound Data

This compound is a protected amino acid derivative widely utilized as a fundamental building block in the chemical synthesis of peptides. The benzyl ester (OBzl) protects the carboxylic acid group, while the tosylate (TosOH) salt form enhances the compound's stability and handling characteristics. Its D-configuration offers unique advantages in drug design, primarily related to improving the metabolic stability of the resulting peptide.

| Property | Value |

| Molecular Weight | 393.5 g/mol |

| Molecular Formula | C₁₃H₁₉NO₂·C₇H₈O₃S (or C₂₀H₂₇NO₅S) |

| CAS Number | 17664-93-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150-160 °C |

| Solubility | Soluble in methanol, chloroform, dichloromethane, and DMF |

| Purity (Typical) | ≥ 98% (HPLC) |

| Optical Rotation | [a]²⁴D = -5.0 ± 0.5º (c=2% in DMF) |

Strategic Importance in Peptide Drug Development

The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern peptide drug design to overcome the inherent limitations of native L-peptides, such as poor proteolytic stability and short in-vivo half-lives.[1][2] Endogenous proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] By introducing a D-amino acid like D-leucine, the peptide backbone becomes resistant to this enzymatic degradation, which can significantly enhance the peptide's half-life and bioavailability.[3][4]

Furthermore, the substitution with a D-amino acid can alter the peptide's three-dimensional conformation, potentially modulating its binding affinity and selectivity for its biological target.[1] This can lead to the development of more potent agonists or selective antagonists. For instance, the modification of the antimicrobial peptide Brevinin-1OS by adding a D-leucine residue at the second position resulted in a tenfold increase in its antibacterial and anticancer activities compared to the parent peptide.[5][6]

Experimental Protocols

This compound is a versatile reagent for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The following protocols provide a detailed methodology for its use in a typical Boc/Bzl SPPS workflow.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-Protected Amino Acids

This protocol outlines a single cycle of amino acid coupling and deprotection on a solid support resin.

1. Resin Preparation:

- Swell the desired resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30 minutes.

- Wash the resin with DCM (3x) and then with Dimethylformamide (DMF) (3x).

2. Nα-Boc Deprotection:

- Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

- Add fresh 50% TFA in DCM and agitate for 30 minutes.

- Wash the resin with DCM (5x).

- Neutralize the resin by washing with 5% Diisopropylethylamine (DIPEA) in DCM (2x).

- Wash the resin again with DCM (5x) to remove excess base.

3. Amino Acid Coupling (this compound as an example for the first amino acid):

- In a separate vessel, dissolve the Nα-Boc protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

- Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 2-4 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative ninhydrin test.

- Wash the resin with DMF (3x) and DCM (3x).

4. Peptide Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

Diagram: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Boc/Bzl solid-phase peptide synthesis.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the benzyl-based side-chain protecting groups.

Materials:

-

Peptide-resin

-

Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole)

-

Cold diethyl ether

Procedure (using HF):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole) to the vessel.

-

Cool the apparatus to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resulting crude peptide with cold diethyl ether to precipitate the product and remove the scavengers.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: Cleavage with strong acids like HF is hazardous and requires specialized equipment and safety precautions.

Signaling Pathways and Biological Context

While this compound is a synthetic building block, the peptides it helps create are designed to interact with specific biological pathways. The L-enantiomer, L-Leucine, is a well-known activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The incorporation of D-leucine can influence how the resulting peptide interacts with its target receptor, potentially altering downstream signaling. The primary biological impact of using D-leucine, however, is the enhanced resistance to proteolysis, which allows the peptide to remain in circulation longer and reach its target site of action more effectively.

Diagram: Rationale for D-Amino Acid Incorporation

Caption: The advantage of D-amino acid incorporation for peptide stability.

References

A Technical Guide to the Solubility of H-D-Leu-OBzl.TosOH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of H-D-Leu-OBzl.TosOH (D-Leucine benzyl ester p-toluenesulfonate salt), a key intermediate in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid researchers in their laboratory practices.

Core Physical Properties

This compound is a white to off-white crystalline powder. Its salt form enhances stability and handling properties compared to the free base. The solubility is dictated by the interplay of the hydrophobic leucine side chain and benzyl ester group, and the polar amino and tosylate groups.

Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. However, by combining information for the target compound and its close analogue, Glycine benzyl ester p-toluenesulfonate (H-Gly-OBzl.TosOH), we can provide valuable insights for solvent selection. The solubility of the D- and L-isomers of Leucine benzyl ester p-toluenesulfonate is expected to be identical.

| Solvent | Chemical Formula | This compound Solubility | H-Gly-OBzl.TosOH Solubility | Notes |

| Methanol | CH₃OH | Soluble | 0.1 g/mL (clear solution)[1] | A good initial solvent for creating stock solutions. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble (at least 20 g/L) | Soluble | A 2% (w/v) solution in DMF is used for optical rotation measurements, indicating solubility at this concentration.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Likely Soluble | Soluble[1] | Commonly used in peptide synthesis. |

| Chloroform | CHCl₃ | Likely Soluble | Soluble[1] | |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Likely Soluble | Soluble[1] | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | Soluble[1] | A strong polar aprotic solvent, often used for difficult-to-dissolve compounds. |

| Acetone | (CH₃)₂CO | Likely Soluble | Soluble[1] |

Experimental Protocols

The following are detailed methodologies for determining the solubility of a crystalline organic solid like this compound.

Protocol 1: General Solubility Determination

Principle: This method determines the saturation point of a solute in a solvent at a specific temperature by incremental addition of the solute.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Graduated pipettes or syringes

Procedure:

-

Solvent Measurement: Accurately measure a specific volume of the desired solvent (e.g., 1.0 mL) and place it into a vial.

-

Temperature Control: Place the vial in a constant temperature bath (typically set to 20 or 25 °C) and allow it to equilibrate.

-

Incremental Solute Addition: Add a small, accurately weighed amount of this compound to the solvent.

-

Dissolution: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is completely dissolved. Sonication can be used to aid dissolution.[1]

-

Observation: Continue adding small, weighed increments of the solute, ensuring complete dissolution after each addition.

-

Saturation Point: The point at which a small amount of the added solid no longer dissolves, even after prolonged agitation, is the saturation point.

-

Calculation: Calculate the solubility in g/L or mg/mL based on the total mass of the solute dissolved in the known volume of the solvent.

Protocol 2: Improving Solubility with a Base in DMF for Peptide Coupling

Principle: For applications like peptide synthesis, the solubility of amino acid salts in solvents like DMF can be significantly increased by neutralizing the tosylate salt with a non-nucleophilic base to form the more soluble free amine.[1]

Apparatus:

-

Reaction vessel

-

Magnetic stirrer

-

pH meter or pH indicator paper (optional)

Procedure:

-

Preparation: Add the required amount of this compound to the reaction vessel.

-

Solvent Addition: Add N,N-dimethylformamide (DMF) to the vessel to the desired concentration.

-

Neutralization: While stirring the suspension, slowly add one equivalent of a tertiary amine base, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA).

-

pH Adjustment (Optional): Monitor the pH of the solution and adjust it to a range of 7.2-7.5 with the base to ensure complete neutralization.[1]

-

Confirmation of Dissolution: Continue stirring until a clear solution is formed, indicating that the free amine of D-leucine benzyl ester is fully dissolved and ready for the subsequent reaction.

Visualizing Experimental Workflows

The following diagrams illustrate the logical steps in determining and improving the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for enhancing solubility in DMF using a base.

References

A Technical Guide to the Stability and Storage of H-D-Leu-OBzl.TosOH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for H-D-Leucine benzyl ester p-toluenesulfonate salt (H-D-Leu-OBzl.TosOH). The information herein is collated from publicly available data for the analogous L-enantiomer and general knowledge of similar chemical compounds, intended to guide researchers in handling and storing this important synthetic intermediate.

Chemical and Physical Properties

This compound is the p-toluenesulfonate salt of the benzyl ester of D-leucine. The salt form generally enhances the stability and solubility of the amino acid ester, making it a more convenient reagent in peptide synthesis and other pharmaceutical applications.[1]

Table 1: Physical and Chemical Properties of Leucine Benzyl Ester p-Toluenesulfonate Salts

| Property | Data (L-enantiomer) | Data (D-enantiomer) |

| CAS Number | 1738-77-8 | 17664-93-6 |

| Molecular Formula | C₂₀H₂₇NO₅S | C₂₀H₂₇NO₅S |

| Molecular Weight | 393.5 g/mol | 393.5 g/mol |

| Appearance | White to off-white powder | White to almost white powder/crystal |

| Melting Point | 153-160 °C | 156.0 to 160.0 °C |

| Solubility | Soluble in Methanol and DMF | - |

| Purity (Typical) | ≥ 98% | >98.0% |

Note: Data for the D-enantiomer is less complete in the public domain; however, significant deviations from the L-enantiomer's physical properties are not expected.

Recommended Storage Conditions

Based on supplier recommendations for the L-enantiomer, this compound should be stored under controlled conditions to ensure its long-term stability.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | While specific data is unavailable, similar compounds can be sensitive to oxidation. |

| Light | Store in a light-resistant container | To prevent potential photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry place | The ester is susceptible to hydrolysis, which is accelerated by moisture. |

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

The primary degradation route is likely the hydrolysis of the benzyl ester linkage, yielding D-leucine and benzyl alcohol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. A secondary pathway could involve oxidation, although less common for this type of molecule unless exposed to harsh conditions or reactive oxygen species.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a formal stability study is recommended. The following outlines a general experimental workflow.

Caption: General experimental workflow for a stability study.

Methodology for High-Performance Liquid Chromatography (HPLC) Purity Assay:

A reverse-phase HPLC method is typically suitable for assessing the purity of amino acid derivatives.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes) is often effective for separating the parent compound from potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic rings of the benzyl and tosyl groups absorb (e.g., 220 nm or 254 nm).

-

Temperature: 25°C.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like methanol.

This method would allow for the quantification of the parent compound and the detection of degradation products over time. The appearance of new peaks or the decrease in the area of the main peak would indicate degradation.

Summary and Recommendations

While specific, in-depth stability data for this compound is not widely published, the available information for the L-enantiomer and general chemical principles provide a strong basis for its handling. To ensure the integrity of the compound, it is imperative to store it at 2-8°C , protected from light and moisture. For critical applications, it is advisable to perform an in-house stability study to establish a re-test date under your specific storage conditions. Researchers should be mindful of potential hydrolysis as the primary degradation pathway.

References

The Multifaceted Role of Tosylate Salts in Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of peptide synthesis and drug development, the precise manipulation of amino acid derivatives is paramount. Among the chemical tools employed, the tosylate group (a p-toluenesulfonyl group) and its corresponding salt, p-toluenesulfonic acid, play a versatile and critical role. This technical guide provides an in-depth exploration of the functions of tosylate salts in the context of amino acid derivatives, offering detailed experimental protocols, quantitative data on property enhancement, and visual representations of key chemical processes. Understanding the multifaceted nature of tosylates is essential for optimizing synthetic strategies and developing robust drug formulations.

The tosyl group can be introduced to protect the amino functionality of an amino acid, while p-toluenesulfonic acid is instrumental in the removal of other protecting groups. Furthermore, the activation of the carboxyl group of an amino acid can be achieved using tosyl chloride, facilitating peptide bond formation. Beyond synthesis, the formation of a tosylate salt with an amino acid-containing active pharmaceutical ingredient (API) can significantly enhance its physicochemical properties, such as solubility and stability, which are crucial for effective drug delivery.[1][2][3]

Core Functions of Tosylate in Amino Acid Chemistry

The utility of the tosylate group and its acid form in amino acid chemistry can be categorized into four primary functions:

-

Amine Group Protection: The tosyl group serves as a robust protecting group for the primary or secondary amine of an amino acid. This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps, particularly during peptide coupling.[4]

-

Carboxyl Group Activation: Tosyl chloride can be employed to activate the carboxyl group of an N-protected amino acid. This activation proceeds through the formation of a mixed anhydride, which is a reactive intermediate that readily undergoes nucleophilic attack by the amino group of another amino acid to form a peptide bond.[2]

-

Deprotection of Amine Protecting Groups: p-Toluenesulfonic acid (p-TsOH) is widely used as a reagent for the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the N-terminus of amino acids, a key step in solid-phase peptide synthesis (SPPS).[5][6]

-

Enhancement of Physicochemical Properties: The formation of a tosylate salt with a basic amino acid derivative or a drug molecule containing a basic nitrogen can significantly improve its solubility, dissolution rate, stability, and crystallinity.[3][7][8] These are critical attributes for the formulation of effective pharmaceutical products.

Quantitative Data on Physicochemical Property Enhancement

| Compound/Salt Form | Property | Value | Reference |

| Therapeutic Compound (Free Base) | Aqueous Solubility | Poor | [7] |

| Therapeutic Compound (Tosylate Salt) | Aqueous Solubility | High | [7] |

| Therapeutic Compound (Tosylate Salt) | Dissolution Rate | High | [7] |

| Therapeutic Compound (Tosylate Salt) | Bioavailability | Improved | [7] |

| trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-cyclobutanecarboxamide (Tosylate Salt) | Solubility in 0.1M phosphate buffered saline (pH 6.5) | > 10 mg/mL | [9] |

| trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-cyclobutanecarboxamide (Tosylate Salt) | Solubility in unbuffered water (pH 3.8) | 23.6 mg/mL | [9] |

| Sorafenib (Free Base) | Bioavailability | 38% | [10] |

| Sorafenib Tosylate | Bioavailability | Enhanced (via solid dispersion) | [10] |

| Trimethoprim (Free Base) | Saturation Solubility in Water | 0.217 mg/mL | [11] |

| Trimethoprim L-glutamate salt | Saturation Solubility in Water | ~55 mg/mL | [11] |

Note: The data for Trimethoprim L-glutamate salt is included to illustrate the general principle of solubility enhancement through salt formation with acidic counterions, as specific data for a simple amino acid tosylate salt was not found.

The "salting-in" effect, where the solubility of an amino acid increases in the presence of a salt, is a well-documented phenomenon.[12][13] The formation of a discrete tosylate salt of an amino acid derivative leverages this principle to create a new chemical entity with enhanced solubility characteristics. The melting point of a substance is also a key indicator of its stability and can be influenced by salt formation.[14][15] Generally, crystalline salts have higher melting points compared to their amorphous free base forms, contributing to improved stability.[10]

Experimental Protocols

The following are detailed methodologies for key experimental procedures involving tosylate in the context of amino acid derivatives.

Protocol 1: N-Tosylation of an Amino Alcohol (as a proxy for Amino Acids)

This one-pot procedure describes the direct transformation of 2-amino alcohols to N-tosyl aziridines, which involves an initial N-tosylation step. This method is adaptable for the N-tosylation of amino acids.[16][17]

Method A (for higher substituted amino alcohols):

-

To a stirred mixture of the amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the reaction mixture for 6 hours.

-

Add toluene (5 mL) to the reaction mixture.

-

Filter the solid inorganic salts.

-

Evaporate the solvents from the filtrate under reduced pressure to obtain the N-tosylated product.

Method B (for less hindered amino alcohols):

-

To a vigorously stirred mixture of potassium hydroxide (KOH, 2.0 g), the amino alcohol (1.0 mmol), water (2.0 mL), and dichloromethane (CH₂Cl₂, 2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

Continue stirring for 30 minutes.

-

Add ice and water to the reaction mixture.

-

Separate the organic layer, wash it with water, and dry it over magnesium sulfate (MgSO₄).

-

Evaporate the solvent to yield the N-tosylated product.

Protocol 2: Boc-Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol details the removal of the Boc protecting group from an N-Boc protected amino acid or peptide, a common step in solid-phase peptide synthesis.[4][5]

Solvent-Free Mechanochemical Method:

-

In a ball mill vessel, combine the Boc-protected amine (1 equivalent) and p-toluenesulfonic acid monohydrate (2 equivalents per Boc group).

-

Add a stainless steel ball (e.g., 10 mm) to the vessel.

-

Grind the mixture at 30 Hz for 10 minutes at room temperature.

-

Suspend the resulting crude mixture in dichloromethane.

-

Collect the precipitated product, the deprotected amine as its toluenesulfonic salt, by filtration.

-

Air-dry the solid product. The reaction typically proceeds to completion, yielding the product in near-quantitative yields.[4]

Conventional Solution-Phase Method:

-

Dissolve the Nα-Boc protected amino acid or peptide-resin in a suitable solvent such as dichloromethane (DCM).

-

Add a solution of p-toluenesulfonic acid in an appropriate solvent system (e.g., a mixture of tetrahydrofuran and dichloromethane).[16]

-

Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by a suitable method like thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the deprotected amino acid or proceed with the next coupling step in SPPS after neutralization.

Protocol 3: Activation of a Carboxyl Group with Thionyl Chloride (as a model for Tosyl Chloride Activation)

While a specific, detailed protocol for carboxyl group activation using tosyl chloride was not found in the initial search, the principle is analogous to the well-established method using thionyl chloride to form an acid chloride. The resulting mixed anhydride from tosyl chloride activation would be used in a similar manner.[18][19][20][21]

-

Suspend the N-protected amino acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the suspension in an ice bath.

-

Add thionyl chloride (SOCl₂) dropwise with stirring.

-

Allow the reaction to proceed until the formation of the acid chloride is complete.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting N-protected amino acid chloride is a highly reactive intermediate that can be immediately used for peptide bond formation by reacting it with the free amine of another amino acid or peptide.

Visualizing the Role of Tosylate: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key roles of tosylate in amino acid chemistry.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]

- 8. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. impactfactor.org [impactfactor.org]

- 11. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. gcwgandhinagar.com [gcwgandhinagar.com]

- 19. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Incorporation of D-Amino Acids into Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of D-amino acids into peptide sequences represents a cornerstone of modern peptide-based drug development. While biological systems are almost exclusively composed of L-amino acids, the substitution with their D-enantiomers offers a powerful method to overcome the primary obstacle in peptide therapeutics: rapid proteolytic degradation. This technical guide provides a comprehensive overview of the synthesis, analysis, and functional consequences of incorporating D-amino acids. It includes detailed experimental protocols for peptide synthesis and evaluation, quantitative data comparing L- and D-peptide analogs, and visualizations of key workflows and biological pathways to equip researchers with the foundational knowledge for designing next-generation, stabilized peptide therapeutics.

The Rationale for D-Amino Acid Incorporation

Peptide-based drugs are highly valued for their specificity and potency, but their therapeutic application is often limited by a short in vivo half-life.[1] This is primarily due to their susceptibility to degradation by proteases, which are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids.[2] The introduction of a D-amino acid creates a stereochemical barrier, preventing the peptide from fitting correctly into the protease's active site.[3] This "stereochemical shield" renders the peptide bond resistant to cleavage, significantly enhancing its stability in biological fluids like plasma and serum.[4][5]

The primary benefits of this strategy include:

-

Enhanced Proteolytic Stability : D-amino acid-containing peptides exhibit substantially longer half-lives in serum and other biological matrices.[4][6]

-

Improved Bioavailability : Increased stability leads to longer circulation times, improving the peptide's overall exposure and therapeutic window.[7]

-

Potential for Maintained or Altered Activity : While altering stereochemistry can impact receptor binding, activity is often retained, particularly when substitutions are made in regions not critical for receptor interaction. In some cases, activity can even be enhanced.[4][8]

Synthesis of D-Amino Acid-Containing Peptides

The most robust and widely used method for synthesizing peptides with D-amino acids is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The process is identical to the synthesis of all-L-peptides, simply utilizing Fmoc-protected D-amino acid building blocks at the desired positions in the sequence.[9][10]

Logical Workflow for Peptide Synthesis and Evaluation

The overall process from conception to a characterized D-amino acid-containing peptide follows a structured workflow. This involves computational design, chemical synthesis, purification, and subsequent evaluation of its critical therapeutic properties.

Caption: General workflow for the design, synthesis, and evaluation of a D-amino acid-containing peptide.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of a peptide incorporating a D-amino acid using Fmoc chemistry.

1. Resin Preparation:

-

Resin Selection : Choose a resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).[9]

-

Swelling : Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.[11]

2. First Amino Acid Coupling (if not pre-loaded):

-

This step is for resins without a pre-attached first amino acid. The protocol for loading the first amino acid varies depending on the resin type (e.g., Wang, 2-Chlorotrityl).[11] For pre-loaded resins, proceed to step 3.

3. Iterative Deprotection and Coupling Cycle:

-

Fmoc Deprotection : Add a solution of 20% piperidine in DMF to the resin. Agitate for 15-30 minutes to remove the Fmoc protecting group from the N-terminus. Drain the solution and wash the resin thoroughly with DMF (3-5 times).[10]

-

Amino Acid Activation : In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-form, 3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the mixture.[10][11]

-

Coupling : Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to form the peptide bond.[9]

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat : Repeat this deprotection-coupling-wash cycle for each amino acid in the sequence.

4. Final Cleavage and Deprotection:

-

After the final coupling and washing, wash the peptide-resin with dichloromethane (DCM) and dry it.

-

Prepare a cleavage cocktail. A common cocktail is "Reagent K": 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol, 1% triisopropylsilane (v/v). The exact composition depends on the amino acids in the sequence.[9]

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling. This cleaves the peptide from the resin and removes side-chain protecting groups.

-

Filter the resin to collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[9]

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Analyze fractions for purity and mass using analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide powder.[9]

Quantitative Impact of D-Amino Acid Substitution

The primary goal of D-amino acid substitution is to enhance proteolytic stability while ideally retaining biological activity. The following tables present quantitative data from comparative studies.

Table 1: Proteolytic Stability Comparison

This table shows the percentage of intact peptide remaining after incubation in 10% human serum, demonstrating the dramatic increase in stability when D-amino acids are incorporated into the flanking regions of a MUC2 epitope peptide.[6]

| Peptide Sequence (Epitope: TGTQ) | Incubation Time (hours) | % Intact Peptide Remaining[6] |

| L-Form Flanks (TPTPTGTQ TPT) | 0 | 100% |

| 1 | 48% | |

| 3 | 12% | |

| 24 | 0% | |

| D-Form N-Term Flank (tpTGTQ TPT) | 24 | 65% |

| D-Form C-Term Flank (TPTPTGTQ tpt) | 24 | 88% |

| D-Form Both Flanks (tpTPTGTQ tpt) | 24 | 96% |

| (Lowercase letters indicate D-amino acids) |

Table 2: Stability and Biological Activity Comparison

This table compares an L-peptide with its D-amino acid enantiomer, highlighting how stability can be massively increased while biological activity (receptor binding affinity) is often maintained or only moderately affected.

| Peptide Attribute | L-Peptide Analog | D-Peptide Analog | Fold Change | Source(s) |

| Proteolytic Half-Life (t½) in Serum | ~2-6 minutes (typical) | > 24 hours (example) | > 240x | [4][12] |

| Receptor Binding Affinity (Kd) | 52.8 nM | 90 nM | ~1.7x (weaker) | [12][13] |

| Antimicrobial Activity (MIC) | 6.2 µM | 3.1 µM | 2x (stronger) | [4] |

Experimental Evaluation Protocols

After synthesis, the new peptide analog must be rigorously tested to confirm its enhanced stability and assess its biological function.

Protocol: In Vitro Serum Stability Assay via HPLC

This protocol determines the half-life of a peptide in a serum matrix.[14][15][16]

1. Materials:

-

Lyophilized peptide stock (L- and D-variants).

-

Human or rat serum, pooled.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Quenching solution: Acetonitrile (ACN) or 15% Trichloroacetic acid (TCA).

-

RP-HPLC system with a C18 column.

2. Procedure:

-

Peptide Incubation : Dissolve the peptide in PBS and add it to pre-warmed (37°C) serum to a final concentration (e.g., 0.5 mM). A common ratio is 25-50% serum in PBS.

-

Time Points : Incubate the mixture at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching : Immediately mix the aliquot with an equal or double volume of cold quenching solution (e.g., ACN). This precipitates serum proteins and stops enzymatic degradation.

-

Sample Preparation : Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

-

HPLC Analysis : Analyze the supernatant by RP-HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.[17]

-

Data Analysis : Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol: Receptor Binding Affinity (Kd) via ELISA

This protocol determines the dissociation constant (Kd), a measure of binding affinity, between a peptide and its target receptor.[18][19][20]

1. Materials:

-

96-well microtiter plate.

-

Recombinant receptor protein.

-

Biotinylated or His-tagged peptide ligand (L- and D-variants).

-

Coating Buffer (e.g., Carbonate buffer, pH 9.6).

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS).

-

Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Detection reagents (e.g., HRP-conjugated Streptavidin or anti-His antibody).

-

Substrate (e.g., TMB).

-

Stop Solution (e.g., 1 M H₂SO₄).

-

Plate reader.

2. Procedure:

-

Receptor Coating : Dilute the recombinant receptor in Coating Buffer (e.g., 100 ng/µl) and add 100 µl to each well. Incubate overnight at 4°C.[18]

-

Washing : Decant the coating solution and wash the plate 3 times with Wash Buffer.

-

Blocking : Add 200 µl of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.[18]

-

Washing : Wash the plate 3 times with Wash Buffer.

-

Peptide Incubation : Prepare serial dilutions of the tagged peptide ligand in PBS. Add 100 µl of each concentration to the wells in duplicate. Incubate for 2 hours at room temperature.[18]

-

Washing : Wash the plate 3 times with Wash Buffer.

-

Detection : Add 100 µl of the appropriate HRP-conjugated detection antibody/protein (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.[19]

-

Washing : Wash the plate 5 times with Wash Buffer.

-

Signal Development : Add 100 µl of TMB substrate to each well and incubate in the dark until sufficient color develops (15-30 min).

-

Stopping Reaction : Add 100 µl of Stop Solution to each well.

-

Data Acquisition : Read the absorbance at 450 nm using a plate reader.

-

Data Analysis : Plot the absorbance versus the peptide concentration. Fit the data to a saturation binding curve (e.g., using the Hill equation or a one-site binding model in software like GraphPad Prism) to calculate the Kd value.[18]

Case Study: GLP-1 Receptor Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates insulin secretion, making it a key target for type 2 diabetes treatment.[21] However, native GLP-1 has a half-life of only about 2 minutes due to rapid degradation by the enzyme DPP-4. Many successful GLP-1 receptor agonist drugs (e.g., Liraglutide, Semaglutide) incorporate modifications, including amino acid substitutions (sometimes with D-amino acids or non-proteinogenic amino acids), to resist DPP-4 cleavage and enhance stability.

GLP-1 Receptor Signaling Pathway

Understanding the downstream effects of receptor binding is crucial. Activation of the GLP-1 receptor on pancreatic beta cells initiates a signaling cascade that ultimately enhances glucose-dependent insulin secretion.

Caption: Simplified signaling cascade following GLP-1 receptor activation in pancreatic β-cells.

Conclusion

The incorporation of D-amino acids is a validated and highly effective strategy for improving the pharmacokinetic profile of peptide therapeutics. By conferring resistance to enzymatic degradation, this modification directly addresses the principal liability of peptides as drugs. The synthesis via standard SPPS protocols and evaluation through well-established in vitro assays make this a broadly accessible tool for peptide drug discovery. As demonstrated by the quantitative data, D-amino acid substitution can lead to dramatic increases in stability while often preserving the essential biological activity, paving the way for the development of more robust and effective peptide-based medicines.

References

- 1. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 20. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

H-D-Leu-OBzl.TosOH: A Technical Guide for Unnatural Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of H-D-Leu-OBzl.TosOH for unnatural peptide synthesis. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages data and protocols from its close analogue, H-Gly-OBzl.TosOH, as a representative model for its application in peptide synthesis. The fundamental principles and reaction mechanisms are directly transferable.

Introduction

The incorporation of unnatural amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. D-amino acids, such as D-leucine, are particularly valuable for these purposes. This compound (D-Leucine benzyl ester p-toluenesulfonate salt) is a key building block for introducing D-leucine at the C-terminus of a peptide chain. The benzyl ester provides robust protection of the carboxylic acid, while the tosylate salt form ensures stability and ease of handling, making it well-suited for both solution-phase and solid-phase peptide synthesis.

Physicochemical Properties

| Property | Value (for H-Gly-OBzl.TosOH) | Reference |

| CAS Number | 1738-76-7 | [1] |

| Molecular Formula | C16H19NO5S | [1] |

| Molecular Weight | 337.39 g/mol | [1] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 132-134 °C | [1][2] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Core Applications in Unnatural Peptide Synthesis

This compound serves as a foundational component for initiating the synthesis of peptides containing a C-terminal D-leucine residue. Its primary applications lie in two main synthetic strategies: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis

In solution-phase synthesis, this compound is coupled with an N-terminally protected amino acid to form a dipeptide. This method is highly scalable and allows for the purification of intermediates at each step.

Solid-Phase Peptide Synthesis

For SPPS, this compound can be anchored to a resin, typically a chloromethylated polystyrene resin like Merrifield resin.[3] The peptide chain is then elongated in a stepwise manner on this solid support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps.[4]

Quantitative Data from Analogue Studies

The following tables summarize quantitative data for dipeptide synthesis using the analogue H-Gly-OBzl.TosOH, which serves as a strong indicator of the expected performance of this compound in similar reactions.

Table 1: Representative Yields in Dipeptide Synthesis (Solution-Phase)

| N-Protected Amino Acid | Coupling Agent/Additive | Solvent | Yield (%) | Melting Point (°C) |

| Boc-Ala-OH | WSC/HOBt | THF | 92.3 | 85-87 |

| Boc-Phe-OH | WSCI/HOBt | DMF | Not Specified | Not Specified |

Data sourced from studies on H-Gly-OBzl.TosOH.[5][6]

Table 2: Representative Resin Loading Efficiency (Solid-Phase)

| Resin Type | Loading Method | Reagents | Typical Loading Efficiency (%) |

| Merrifield Resin (1% DVB, 1.0 meq/g) | In-situ Neutralization & Cesium Salt Method | H-Gly-OBzl.TosOH, Cs₂CO₃, DIPEA, DMF | 75 - 90 |

Data sourced from studies on H-Gly-OBzl.TosOH.[3]

Experimental Protocols

The following are detailed, adapted protocols for the use of this compound in peptide synthesis.

Protocol 1: Solution-Phase Dipeptide Synthesis (e.g., Boc-Ala-D-Leu-OBzl)

This protocol outlines the coupling of Boc-Alanine with this compound.

Materials:

-

Boc-Ala-OH

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

Water-Soluble Carbodiimide (WSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Tetrahydrofuran (THF)

-

Ethyl Acetate

-

1N Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

n-Hexane

Procedure:

-

Dissolve Boc-Ala-OH, this compound, and HOBt in THF in a reaction vessel.

-

Cool the solution to -5°C.

-

Add WSC to the cooled solution.

-

Stir the reaction mixture at -5°C for one hour, then allow it to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate layer successively with 1N HCl (twice), 5% aqueous NaHCO₃ (twice), and water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Concentrate the dried solution under reduced pressure.

-

Crystallize the residue from n-hexane to yield pure Boc-Ala-D-Leu-OBzl.

Protocol 2: Loading of this compound onto Merrifield Resin (for SPPS)

This protocol describes the attachment of the first amino acid, D-leucine, to a chloromethylated polystyrene resin.[3]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the Merrifield resin in DCM for 1 hour in a reaction vessel. Drain the DCM and wash the resin with DMF.

-

In a separate flask, dissolve this compound in DMF.

-

Add DIPEA to the solution from step 2 and stir for 10 minutes at room temperature to neutralize the tosylate salt.

-

Add Cs₂CO₃ to the neutralized D-leucine solution and stir for 30 minutes at room temperature to form the cesium salt.

-

Add the D-leucine cesium salt solution to the swollen resin and stir at 50°C for 12-24 hours.

-

Filter the resin and wash with DMF, DMF/water, DMF, and finally DCM.

-

Dry the resin under vacuum.

Protocol 3: C-Terminal Benzyl Ester Deprotection

This protocol outlines the removal of the C-terminal benzyl protecting group to yield the corresponding carboxylic acid.

Materials:

-

Peptide-OBzl (e.g., Boc-Ala-D-Leu-OBzl)

-

Palladium on Carbon (Pd/C) catalyst (10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve or suspend the benzyl-protected peptide in methanol or ethanol.

-

Add a catalytic amount of Pd/C to the suspension.

-

Pass hydrogen gas through the solution for several hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Once the reaction is complete, remove the Pd/C catalyst by filtration.

-

Evaporate the solvent to obtain the deprotected peptide.

Visualizing the Workflow

The following diagrams illustrate the key processes in unnatural peptide synthesis using this compound.

Caption: Workflow for solution-phase dipeptide synthesis.

Caption: General workflow for solid-phase unnatural peptide synthesis.

Caption: Logical relationship of physicochemical properties to synthesis application.

References

The Biological Significance of D-Leucine Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures represents a paradigm shift in drug discovery and development. Among these, the D-enantiomers of naturally occurring L-amino acids have garnered significant attention for their ability to confer remarkable biological properties. This technical guide focuses on the biological significance of peptides containing D-leucine, a chiral isomer of the proteinogenic amino acid L-leucine. The introduction of D-leucine into peptide sequences has been shown to profoundly enhance enzymatic stability, modulate biological activity, and improve therapeutic potential. This document provides a comprehensive overview of the natural occurrence, physiological roles, and therapeutic applications of D-leucine containing peptides. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: The "D-Advantage" in Peptide Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases in the body. A key strategy to overcome this limitation is the substitution of L-amino acids with their D-isomers. The presence of a D-amino acid, such as D-leucine, at a strategic position within a peptide chain can render it resistant to cleavage by proteases, which are stereospecific for L-amino acids. This enhanced stability leads to a longer plasma half-life and improved bioavailability, crucial attributes for effective drug candidates.[1] Beyond stability, the incorporation of D-leucine can also fine-tune the peptide's conformation, leading to altered receptor binding affinity and biological activity, sometimes with unexpected and beneficial outcomes.

Natural Occurrence and Physiological Roles

While peptides are predominantly composed of L-amino acids, D-amino acid-containing peptides (DAACPs) are not entirely absent in nature. They have been identified in various organisms, from bacteria to venomous animals, where they play diverse physiological roles.

-

Venom Peptides: The venom of the platypus (Ornithorhynchus anatinus) contains peptides with D-amino acids at position 2.[2][3] For instance, a defensin-like peptide (DLP-2) from platypus venom incorporates a D-methionine at this position.[2][3] While the precise role of D-leucine in venom peptides is still under investigation, the presence of D-amino acids is thought to contribute to their potency and stability, allowing them to effectively target ion channels and receptors in prey.[4] A notable example is Leu-contryphan-P, a D-leucine-containing peptide isolated from the venom of the marine cone snail Conus purpurascens, which exhibits diverse conformational dynamics.[5]

-

Neuroprotective Peptides: Recent research has uncovered the neuroprotective potential of D-leucine containing peptides. Whitmantides A-C, three linear peptides containing D-leucine, were isolated from the leech Whitmania pigra and demonstrated neuroprotective activities against oxygen-glucose deprivation/reperfusion injury in Neuro-2a cells.[6] These peptides also exhibited resistance to protease degradation, highlighting the dual benefit of D-leucine incorporation.[6]

Therapeutic Applications of D-Leucine Containing Peptides

The unique properties of D-leucine containing peptides have made them attractive candidates for therapeutic development in various disease areas.

Antimicrobial Peptides (AMPs)

A significant area of research focuses on the development of D-leucine containing antimicrobial peptides to combat the growing threat of antibiotic resistance. The strategic placement of D-leucine can enhance the antimicrobial potency of these peptides while reducing their toxicity to mammalian cells.

A compelling example is the modification of the frog-skin-derived antimicrobial peptide, brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) dramatically improved its antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), compared to the parent peptide.[7][8] Notably, this modification also significantly reduced the hemolytic activity of the peptide, indicating a wider therapeutic window.[7][8]

Opioid Peptides for Pain Management and Neuroprotection

D-amino acid substitutions have been instrumental in the development of potent and stable opioid peptide analogs. [D-Ala2, D-Leu5]enkephalin (DADLE) is a well-studied synthetic opioid peptide that incorporates D-alanine and D-leucine. This modification confers significant resistance to enzymatic degradation and enhances its affinity for delta-opioid receptors.[9] DADLE has been shown to possess potent analgesic properties and also exhibits neuroprotective effects in models of ischemia-reperfusion injury.[9][10]

Conotoxins as Ion Channel Modulators

Conotoxins, peptides found in the venom of cone snails, are potent and selective modulators of ion channels.[11] The presence of D-amino acids, including D-leucine, in some conotoxins contributes to their structural stability and target specificity.[5] These peptides are valuable research tools for studying ion channel function and hold therapeutic potential for conditions such as chronic pain and epilepsy.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for representative D-leucine containing peptides, highlighting their enhanced biological activity and improved safety profiles.

Table 1: Antimicrobial and Hemolytic Activity of Brevinin-1OS and its Analogs [7][8]

| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |

| B1OS | 32 | 64 | 64 | >128 |

| B1OS-L-L | 2 | 4 | 8 | 29.92 |

| B1OS-D-L | 2 | 4 | 8 | 74.5 |

Data clearly indicates that the addition of a D-leucine residue (B1OS-D-L) maintains the high antimicrobial potency of the L-leucine analog (B1OS-L-L) while significantly reducing hemolytic activity (higher HC50 value).

Signaling Pathways of D-Leucine Containing Peptides

The biological effects of D-leucine containing peptides are mediated through their interaction with specific cellular targets, leading to the activation or inhibition of downstream signaling pathways.

Opioid Receptor Signaling ([D-Ala2, D-Leu5]enkephalin - DADLE)

DADLE exerts its effects by binding to and activating delta-opioid receptors (δOR), which are G-protein coupled receptors (GPCRs).[9] Activation of δORs triggers a cascade of intracellular events that can lead to both analgesia and neuroprotection.

-

Neuroprotective Signaling: DADLE-mediated activation of δOR has been shown to promote neuronal survival in ischemic conditions through at least two distinct pathways:

-

AMPK/mTOR/ULK1 Pathway: Activation of δOR can stimulate AMP-activated protein kinase (AMPK), which in turn modulates the mTOR and ULK1 signaling complex to enhance autophagy, a cellular process that removes damaged components and promotes cell survival.[10]

-

PKCα-MARCKS and BDNF-ERK-Synapsin I Pathways: DADLE can also activate Protein Kinase C alpha (PKCα), leading to the phosphorylation of Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), which is involved in regulating synaptic morphology.[12] Simultaneously, it can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), which activates the ERK1/2 pathway and subsequent phosphorylation of synapsin I, a protein crucial for synaptic function.[12]

-

-

Cardioprotective Signaling: In the context of myocardial ischemia-reperfusion injury, DADLE has been shown to exert a protective effect by inhibiting the TRAF6/NF-κB/NLRP3 signaling pathway.[13] This pathway is a key driver of inflammation and cell death following a heart attack.

Caption: Signaling pathways activated by [D-Ala2, D-Leu5]enkephalin (DADLE).

Modulation of Voltage-Gated Ion Channels (Conotoxins)

D-leucine containing conotoxins, such as Leu-contryphan-P, exert their potent effects by targeting and modulating the activity of voltage-gated ion channels, primarily sodium (NaV) and calcium (CaV) channels.[1][5][11] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.

-

Mechanism of Action: Conotoxins can act as either blockers or modulators of these channels.

-

Pore Blockers: Some conotoxins physically obstruct the ion-conducting pore of the channel, preventing the influx of ions and thereby inhibiting neuronal signaling.

-

Gating Modifiers: Other conotoxins bind to different sites on the channel and alter its gating properties, for example, by delaying inactivation, which leads to prolonged depolarization and excitotoxicity.

-

Caption: Mechanism of action of D-leucine containing conotoxins on voltage-gated ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and biological evaluation of D-leucine containing peptides.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Fmoc-Rink Amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (including Fmoc-D-Leucine-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-